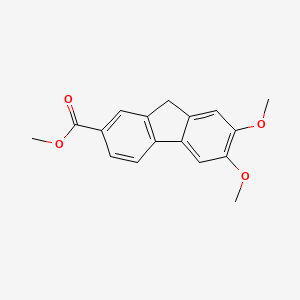![molecular formula C15H13NO4 B14243811 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione CAS No. 250597-10-5](/img/structure/B14243811.png)
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione is a complex organic compound with a unique structure that includes a fused indeno-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and a pyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indeno-pyridine derivatives, such as 3,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,7-dione and 8-Methoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione .
Uniqueness
What sets 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
250597-10-5 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
9-hydroxy-7,8-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO4/c1-7-4-5-16-12-10(7)13(17)8-6-9(19-2)15(20-3)14(18)11(8)12/h4-6,18H,1-3H3 |
Clé InChI |
QNSPLSASQKZCEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


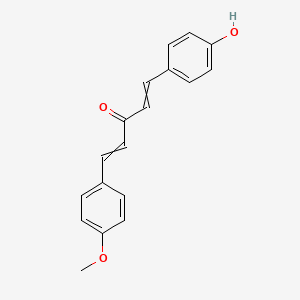
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
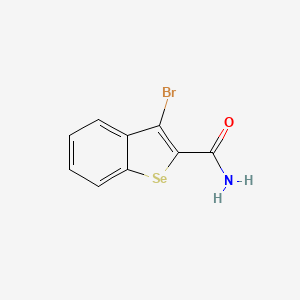
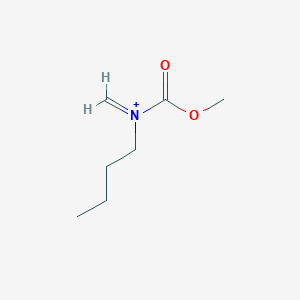
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
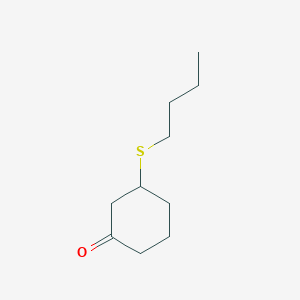
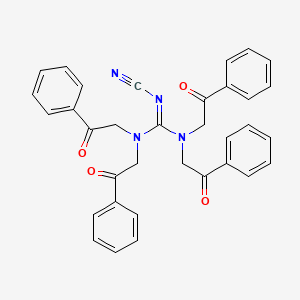
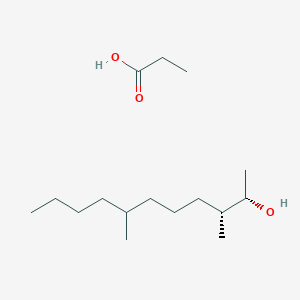

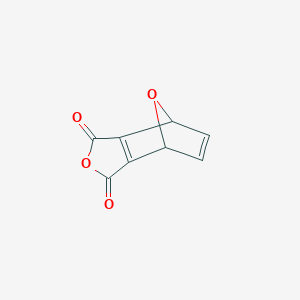
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
